molecular formula C11H13N5O2 B3217321 ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate CAS No. 1177350-37-6

ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B3217321
CAS No.: 1177350-37-6
M. Wt: 247.25 g/mol
InChI Key: FEEBEUHXAFFJKH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H13N5O2 . It belongs to the class of pyrazolylpyridazine derivatives, which are prominent heterocyclic compounds in scientific research due to their versatile scaffold . These structures are frequently investigated for their potential in medicinal chemistry and materials science. The molecular structure of closely related analogues has been confirmed by single-crystal X-ray diffraction studies, revealing planar aromatic ring systems and characteristic intramolecular hydrogen bonding that forms stable ring motifs . The synthesis of such compounds typically involves the reaction of a substituted pyridazine hydrazine with a derivative of cyanoacetate, for instance, by refluxing in acetic acid . As a multifunctional heterocycle, it serves as a valuable precursor and building block for the development of more complex molecular architectures. Researchers utilize this compound to explore structure-activity relationships and to synthesize diverse libraries of compounds for various applications. This product is strictly for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please ensure you have read and understood the Material Safety Data Sheet (MSDS) before handling.

Properties

IUPAC Name

ethyl 5-amino-1-(6-methylpyridazin-3-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-3-18-11(17)8-6-13-16(10(8)12)9-5-4-7(2)14-15-9/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEBEUHXAFFJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate (CAS No. 1177350-37-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H13N5O2C_{11}H_{13}N_5O_2, with a molecular weight of approximately 247.25 g/mol. The structure consists of a pyrazole ring connected to a pyridazine moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC11H13N5O2C_{11}H_{13}N_5O_2
Molecular Weight247.25 g/mol
CAS Number1177350-37-6
SynonymsThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to decreased cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate immune responses and inflammation.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity : Studies have shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that the administration of this compound significantly reduced markers of inflammation, such as cytokines and prostaglandins, indicating its potential as an anti-inflammatory agent.

Study 2: Anticancer Activity

In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of ethyl 5-amino-1-(substituted)-1H-pyrazole-4-carboxylates, where the substituent at position 1 determines physicochemical and biological properties. Below is a detailed comparison with key analogs:

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate

  • Structural Difference : Replacement of the 6-methyl group with a chlorine atom.
  • Synthesis: Prepared via nucleophilic substitution of hydrazine derivatives with ethyl ethoxymethylenecyanoacetate, analogous to the methyl-substituted compound .
  • Crystallographic Data : The chloro analog exhibits distinct bond angles and torsion angles (e.g., C-Cl bond length: 1.732 Å) compared to the methyl-substituted compound, influencing molecular packing and stability .
  • Reactivity : The electron-withdrawing chlorine atom may enhance electrophilic substitution reactivity compared to the electron-donating methyl group.

Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate

  • Structural Difference : Substitution of the pyridazine ring with a 4-fluorophenyl group.
  • Physicochemical Properties : Molecular weight = 249.24 g/mol; melting point = 153–154°C .
  • Applications : Fluorinated aromatic systems are often used to improve metabolic stability and bioavailability in drug candidates, contrasting with the pyridazine-based compound’s role in heterocyclic diversification.

Ethyl 5-Amino-1-(7-Methoxyquinolin-4-yl)-1H-Pyrazole-4-Carboxylate

  • Structural Difference: Replacement with a methoxy-substituted quinoline moiety.
  • Synthesis: Synthesized via condensation of 4-hydrazino-7-methoxyquinoline with ethoxymethylenecyanoacetate .

Ethyl 5-Amino-1-(5-(Benzofuran-2-yl)-1-Phenyl-1H-Pyrazole-3-Carbonyl)-1H-Pyrazole-4-Carboxylate

  • Structural Difference : Incorporation of a benzofuran-phenylpyrazole carbonyl group.
  • Functional Groups : IR spectra show a C=O stretch at 1697 cm⁻¹, indicating additional carbonyl reactivity absent in the methylpyridazine compound .
  • Bioactivity : Demonstrated antimicrobial activity, highlighting how bulkier substituents can modulate biological effects .

Comparative Data Table

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
Ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Methylpyridazin-3-yl 262.27 Not reported Building block for drug synthesis
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Chloropyridazin-3-yl 282.70 Not reported Crystallography studies
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl 249.24 153–154 Fluorinated drug intermediates
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate 7-Methoxyquinolin-4-yl 341.35 Not reported Antimalarial/anticancer research
Ethyl 5-amino-1-(benzofuran-2-yl-phenylpyrazole)-1H-pyrazole-4-carboxylate Benzofuran-phenylpyrazole carbonyl 404.40 Not reported Antimicrobial agents

Key Research Findings

  • Synthetic Flexibility: The methylpyridazine compound shares a common synthesis route with its chloro analog (condensation with ethoxymethylenecyanoacetate) but diverges from quinoline- or phenyl-substituted derivatives, which require specialized intermediates .
  • Biological Potential: While the methylpyridazine derivative is primarily a synthetic intermediate, analogs like the benzofuran-containing compound demonstrate how structural modifications can unlock specific bioactivities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives (e.g., 6-methylpyridazin-3-ylhydrazine) with ethyl ethoxymethylenecyanoacetate in refluxing acetic acid. Post-reaction, the product is precipitated in water, purified via column chromatography (silica gel, ethyl acetate/hexane), and recrystallized from benzene or methanol .
  • Key Conditions :

StepReagents/ConditionsYield
CyclocondensationAcetic acid, 4h reflux~70%
PurificationEthyl acetate/hexane (3:7)>95% purity

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 6.4–6.7 ppm, pyridazine aromatic protons at δ 7.7–8.6 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms NH2 (3320–3420 cm⁻¹) and ester C=O (1690–1710 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 278.1) .

Q. How is X-ray crystallography applied to determine its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and packing. Data refinement uses SHELXL (for H-atom placement) and ORTEP-3 for visualization .
  • Critical Parameters :

MetricValue
Space groupTriclinic, P1
Dihedral angle (pyrazole-pyridazine)0.16–3.09°
R-factor<0.035

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent Screening : Replace acetic acid with ethanol or DMF to reduce side reactions .
  • Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate cyclization .
  • Statistical Optimization : Use a Box-Behnken design to balance temperature (80–120°C), time (2–6h), and molar ratios .

Q. How to resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Tautomerism Analysis : For ambiguous NMR signals (e.g., NH2 vs. OH), perform variable-temperature NMR or deuterium exchange .
  • HPLC Purity Check : Use a C18 column (acetonitrile/water gradient) to detect impurities affecting IR/MS .

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations (B3LYP/6-311+G(d,p)) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina .

Q. How to analyze hydrogen bonding and its impact on crystal packing?

  • Methodological Answer :

  • Intramolecular Bonds : N–H⋯N/O interactions form S(6) ring motifs, stabilizing the planar structure .
  • Intermolecular Bonds : N–H⋯N/C–H⋯N interactions create inversion dimers and polymeric chains (R22(6) motifs), influencing solubility .

Q. What methodologies are recommended for assessing bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against COX-2 or α-glucosidase using spectrophotometric methods (IC50 determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate

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